4-Chlorotoluene-2,3,5,6-D4
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Overview
Description
4-Chlorotoluene-2,3,5,6-D4 is a deuterated derivative of 4-chlorotoluene, where four hydrogen atoms on the benzene ring are replaced with deuterium atoms. This compound is primarily used as an isotopically labeled reagent in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorotoluene-2,3,5,6-D4 typically involves the deuteration of 4-chlorotoluene. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to ensure efficient deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve high yields and purity. The deuterium gas used in the process is often recycled to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chlorotoluene-2,3,5,6-D4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas atmosphere.
Major Products Formed
Substitution: Formation of compounds like 4-methylphenol or 4-methylbenzoic acid.
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorocyclohexane derivatives.
Scientific Research Applications
4-Chlorotoluene-2,3,5,6-D4 is widely used in scientific research, including:
Analytical Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile organic compounds.
Biological Studies: Used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Pharmaceutical Research: Employed in the development and validation of analytical methods for drug testing and quality control.
Industrial Applications: Used in the production of specialty chemicals and as a precursor for the synthesis of other deuterated compounds
Mechanism of Action
The mechanism of action of 4-Chlorotoluene-2,3,5,6-D4 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound provide a distinct mass difference, allowing researchers to track its distribution and transformation in various chemical and biological processes. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of chemicals in the environment .
Comparison with Similar Compounds
Similar Compounds
4-Chlorotoluene: The non-deuterated version of 4-Chlorotoluene-2,3,5,6-D4.
4-Chlorotoluene-D7: Another deuterated derivative with seven deuterium atoms.
4-Chlorobenzaldehyde: An oxidation product of 4-chlorotoluene.
4-Chlorobenzoic Acid: Another oxidation product of 4-chlorotoluene
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in complex mixtures, making it invaluable in research and industrial applications .
Properties
Molecular Formula |
C7H7Cl |
---|---|
Molecular Weight |
130.61 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-methylbenzene |
InChI |
InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
NPDACUSDTOMAMK-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])Cl)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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